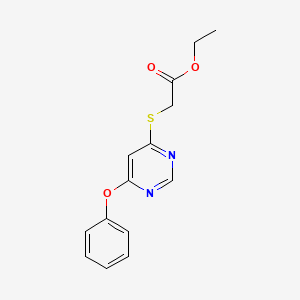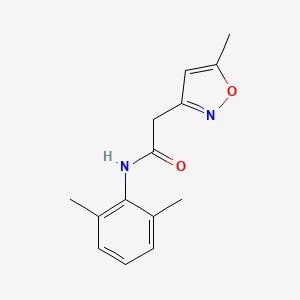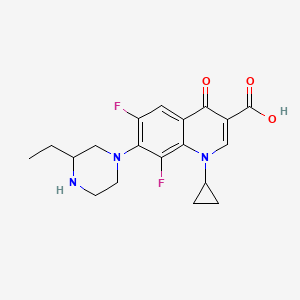
Diphenylsilanediol bis(3-nitrobenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
双(3-硝基苯甲酸)二苯基硅烷二醇是一种有机硅化合物,其特征在于一个硅醇基团连接到两个苯基上,并与3-硝基苯甲酸酯化。
准备方法
合成路线和反应条件
双(3-硝基苯甲酸)二苯基硅烷二醇的合成通常涉及二苯基硅烷二醇与3-硝基苯甲酸的酯化反应。该过程可概括如下:
起始原料: 二苯基硅烷二醇和3-硝基苯甲酸。
反应条件: 反应通常在脱水剂(如二环己基碳二亚胺 (DCC))存在下进行,以促进酯化过程。
步骤: 将二苯基硅烷二醇溶解在合适的溶剂(例如二氯甲烷)中,然后加入3-硝基苯甲酸和DCC。将混合物在室温下搅拌直至反应完成。然后通过重结晶或柱色谱法纯化产物。
工业生产方法
虽然双(3-硝基苯甲酸)二苯基硅烷二醇的具体工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成过程。这将包括优化反应条件,使用工业级试剂,以及采用大规模纯化技术,例如蒸馏或大规模色谱法。
化学反应分析
反应类型
双(3-硝基苯甲酸)二苯基硅烷二醇可以发生各种化学反应,包括:
水解: 酯键可以在酸性或碱性条件下水解,生成二苯基硅烷二醇和3-硝基苯甲酸。
还原: 硝基可以在还原剂(例如氢气在催化剂(例如钯碳)存在下)的作用下还原为胺。
取代: 苯基可以参与亲电芳香取代反应,例如硝化或卤化。
常用试剂和条件
水解: 酸性或碱性水溶液。
还原: 含有金属催化剂的氢气或硼氢化钠等化学还原剂。
取代: 用于硝化的硝酸或用于卤化的卤素等亲电试剂。
主要产物
水解: 二苯基硅烷二醇和3-硝基苯甲酸。
还原: 双(3-氨基苯甲酸)二苯基硅烷二醇。
取代: 取决于所用亲电试剂的各种取代二苯基硅烷二醇衍生物。
科学研究应用
双(3-硝基苯甲酸)二苯基硅烷二醇在科学研究中有多种应用:
材料科学: 用作合成有机硅氧烷基树脂和聚合物的先驱体,这些树脂和聚合物在涂料、粘合剂和密封剂中具有应用。
化学: 用作有机合成中制备复杂有机硅化合物的试剂。
医药: 研究其在药物递送系统中的潜在用途以及作为生物材料成分的用途。
电子: 用于制造耐热发光二极管 (LED) 封装材料和有机薄膜晶体管的介电层。
作用机理
双(3-硝基苯甲酸)二苯基硅烷二醇的作用机制取决于其具体应用。在材料科学中,其形成强氢键和参与聚合反应的能力至关重要。在医药应用中,该化合物与生物分子的相互作用及其作为药物载体的潜力备受关注。硝基可以还原为胺,然后可以与各种生物靶标相互作用。
作用机制
The mechanism of action of diphenylsilanediol bis(3-nitrobenzoate) depends on its specific application. In materials science, its ability to form strong hydrogen bonds and participate in polymerization reactions is crucial. In medicinal applications, the compound’s interaction with biological molecules and its potential to act as a drug carrier are of interest. The nitro groups can undergo reduction to amines, which can then interact with various biological targets.
相似化合物的比较
类似化合物
二苯基硅烷二醇: 母体化合物,不含酯化的3-硝基苯甲酸酯基团。
三苯基硅醇: 另一种含有三个苯基的硅醇化合物。
苯基硅烷三醇: 一种含有三个羟基和一个苯基的硅烷三醇。
独特性
双(3-硝基苯甲酸)二苯基硅烷二醇的独特之处在于它同时具有硅醇和酯化的硝基苯甲酸酯基团。这种组合赋予了其独特的化学和物理性质,例如增强的氢键和进一步功能化的潜力。硝基还提供了额外的反应性,使该化合物在各种应用中具有通用性。
属性
CAS 编号 |
129459-88-7 |
|---|---|
分子式 |
C26H18N2O8Si |
分子量 |
514.5 g/mol |
IUPAC 名称 |
[(3-nitrobenzoyl)oxy-diphenylsilyl] 3-nitrobenzoate |
InChI |
InChI=1S/C26H18N2O8Si/c29-25(19-9-7-11-21(17-19)27(31)32)35-37(23-13-3-1-4-14-23,24-15-5-2-6-16-24)36-26(30)20-10-8-12-22(18-20)28(33)34/h1-18H |
InChI 键 |
MAXITZFAXKEMKF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



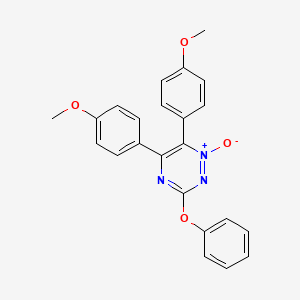

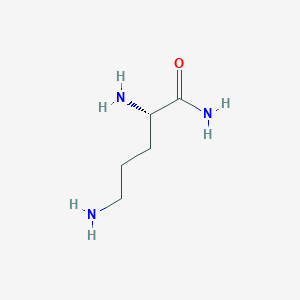
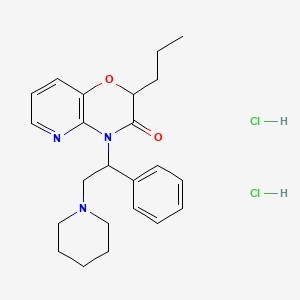
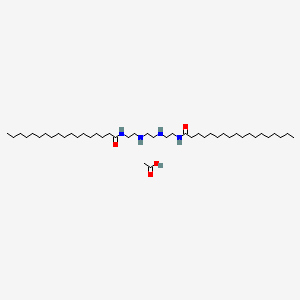
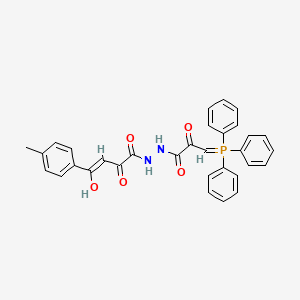
![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)

